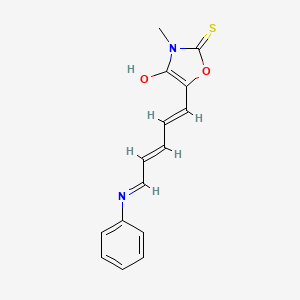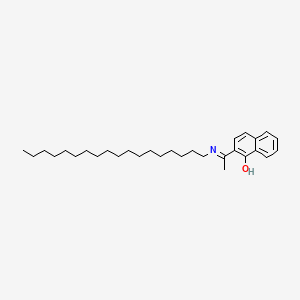
5-(5-anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one is a complex organic compound with a unique structure that includes an oxazolidinone ring, a thioxo group, and a conjugated pentadienylidene system
Vorbereitungsmethoden
The synthesis of 5-(5-anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the thioxo group: This step involves the substitution of an oxygen atom in the oxazolidinone ring with a sulfur atom, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Formation of the pentadienylidene system: This can be accomplished through a series of condensation reactions involving aniline and a suitable diene precursor.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
5-(5-Anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioxo group to a thiol or the oxazolidinone ring to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common reagents and conditions for these reactions vary depending on the desired transformation, but they generally involve standard organic synthesis techniques.
Wissenschaftliche Forschungsanwendungen
5-(5-Anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery or as a biochemical probe.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 5-(5-anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The conjugated pentadienylidene system and the thioxo group could play crucial roles in these interactions, potentially affecting electron transfer processes or redox states.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(5-anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one include:
N-(5-anilino-2,4-pentadienylidene)aniline: This compound shares the pentadienylidene system but lacks the oxazolidinone ring and thioxo group.
N-(3-(phenylimino)propenyl)aniline: This compound has a similar conjugated system but differs in the specific functional groups and overall structure.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H14N2O2S |
|---|---|
Molekulargewicht |
286.4g/mol |
IUPAC-Name |
4-hydroxy-3-methyl-5-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]-1,3-oxazole-2-thione |
InChI |
InChI=1S/C15H14N2O2S/c1-17-14(18)13(19-15(17)20)10-6-3-7-11-16-12-8-4-2-5-9-12/h2-11,18H,1H3/b7-3+,10-6+,16-11? |
InChI-Schlüssel |
YBHWKGWMUYSLEE-XXJOFDLVSA-N |
SMILES |
CN1C(=C(OC1=S)C=CC=CC=NC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[(E)-(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]benzamide](/img/no-structure.png)
![2-bromo-4-chloro-6-{[(1-octyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B1189053.png)
![3-(3,5-Dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1189057.png)
![3-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1189058.png)
![2-[(2,6-dimethylphenoxy)methyl]-3-[(1H-indol-3-ylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B1189061.png)

![Ethyl 4-[(4-bromophenyl)sulfanyl]-3-oxo-2-(phenylhydrazono)butanoate](/img/structure/B1189066.png)
![N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-nitrobenzohydrazide](/img/structure/B1189068.png)

![8-{[(5-chloro-8-quinolinyl)imino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B1189071.png)
![4-[(1,3-benzothiazol-2-ylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B1189072.png)
